Tangutorine

Description

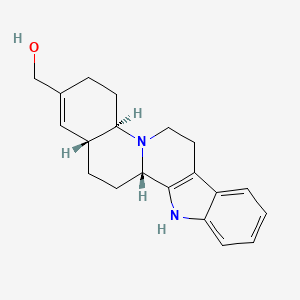

Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

[(1S,14R,19R)-3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,17-pentaen-17-yl]methanol |

InChI |

InChI=1S/C20H24N2O/c23-12-13-5-7-18-14(11-13)6-8-19-20-16(9-10-22(18)19)15-3-1-2-4-17(15)21-20/h1-4,11,14,18-19,21,23H,5-10,12H2/t14-,18-,19+/m1/s1 |

InChI Key |

ZIKRKRUIEOVRGS-ZMYBRWDISA-N |

Isomeric SMILES |

C1C[C@H]2C3=C(CCN2[C@H]4[C@H]1C=C(CC4)CO)C5=CC=CC=C5N3 |

Canonical SMILES |

C1CC2C3=C(CCN2C4C1C=C(CC4)CO)C5=CC=CC=C5N3 |

Synonyms |

tangutorine |

Origin of Product |

United States |

Isolation and Structural Analysis of Tangutorine

Spectroscopic and Spectrometric Techniques for Tangutorine Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for this compound Structural Connectivity

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms in complex molecules. COSY, HMQC (or HSQC), HMBC, and NOESY experiments provide complementary information that allows for the complete assignment of NMR signals and the confirmation of the molecular structure. mdpi.combas.bgsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are J-coupled, typically through two or three bonds. bas.bgsdsu.edu Analysis of COSY spectra helps identify coupled spin systems and establish direct proton-proton connectivities within the molecule. bas.bgsdsu.edu

HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Correlation): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). bas.bgsdsu.edu HMQC/HSQC data are crucial for assigning proton signals to their corresponding carbons and vice versa, providing a direct link between the 1H and 13C NMR spectra. bas.bgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two, three, or even four bonds. mdpi.combas.bgsdsu.edu HMBC correlations are particularly valuable for establishing connectivity across quaternary carbons and between different structural fragments, allowing for the assembly of the complete molecular skeleton. mdpi.combas.bgsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. bas.bg Cross-peaks in a NOESY spectrum indicate that the corresponding protons are close in space (within approximately 5 Å), which is essential for determining the relative stereochemistry and conformation of the molecule in solution. bas.bg

In the case of this compound, 2D NMR experiments, including NOESY, were utilized to determine the stereochemistry of diastereomers and confirm conformational preferences in solution researchgate.net. Specifically, NOESY correlations between H-14β and H-19α supported the prevalence of a trans conformation between rings C and D .

Mass Spectrometry (MS) Applications in this compound Structural Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis. uni-saarland.dewikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the mass-to-charge ratio (m/z) of ions, typically to within a few millimass units. uni-saarland.dexmu.edu.cn This high accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and fragment ions by comparing the experimentally determined mass with calculated masses for various elemental formulas. uni-saarland.dexmu.edu.cn For this compound, HRMS would be used to confirm its molecular formula, which is essential for subsequent structural elucidation steps.

Fragmentation Pattern Analysis in this compound Elucidation

Fragmentation pattern analysis in mass spectrometry involves studying the characteristic ions produced when the molecular ion breaks apart. uni-saarland.dewikipedia.orglibretexts.org The way a molecule fragments under electron ionization (EI) or other ionization methods is dependent on its structure and the stability of the resulting ions and neutral fragments. uni-saarland.dewikipedia.orglibretexts.org By analyzing the m/z values and intensities of the fragment ions, chemists can deduce information about the substructures present in the molecule and how they are connected. uni-saarland.dewikipedia.orglibretexts.org

Early structural assignments of this compound relied on tandem mass spectrometry, which provided insights into its fragmentation pathways . While specific fragmentation details were not provided in the search results, typical fragmentation analysis of an alkaloid like this compound would involve cleavages of bonds within the polycyclic system, potentially leading to fragment ions corresponding to the indole (B1671886) moiety, the quinolizidine (B1214090) system, or combinations thereof. Understanding these fragmentation pathways helps confirm the proposed structure and differentiate it from isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information about the functional groups and electronic transitions within a molecule.

IR spectroscopy is used to identify the presence of specific functional groups based on the absorption of infrared radiation by molecular vibrations. mpg.deanalyzetest.com Different functional groups (e.g., hydroxyl, carbonyl, amine, aromatic rings) exhibit characteristic absorption bands at specific wavenumbers. mpg.deanalyzetest.com For this compound, IR spectroscopy would help confirm the presence of functional groups expected in its proposed structure, such as N-H stretches, C=C stretches (aromatic and possibly aliphatic), and C-N stretches.

UV-Vis spectroscopy involves the absorption of ultraviolet and visible light, which promotes electrons to higher energy molecular orbitals. rsc.orguni-muenchen.demsu.edu This technique is particularly useful for detecting conjugated pi systems and aromatic rings, which exhibit characteristic absorption maxima (λmax) at specific wavelengths. analyzetest.comrsc.orgmsu.edu The intensity of the absorption is related to the concentration of the compound and the molar absorptivity coefficient (ε). uni-muenchen.demsu.edu Early structural assignments of this compound utilized UV spectroscopy, which revealed characteristic absorptions at λmax 228 nm and 290 nm . These absorptions are indicative of extended π-conjugation across the indole and aromatic systems present in the molecule .

X-ray Crystallography for Absolute Configuration Determination of this compound

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms and their connectivity, as well as the absolute configuration of chiral centers. researchgate.netmit.educhem-soc.si

For X-ray crystallography, a high-quality single crystal of the compound is required. researchgate.net When X-rays interact with the electron cloud of atoms in a crystal, they are diffracted, producing a pattern of spots. Analysis of the angles and intensities of these diffracted beams allows for the calculation of an electron density map, from which the positions of the atoms can be determined. researchgate.netmit.educhem-soc.si

The absolute configuration of a chiral molecule can be unequivocally established by X-ray diffraction analysis, particularly for compounds containing heavier atoms that exhibit anomalous scattering. researchgate.netmit.educhem-soc.si Even for light-atom organic compounds, advancements in techniques and instrumentation now allow for the determination of absolute configuration with confidence. mit.edu

In the case of this compound, single-crystal X-ray diffraction analysis was used to unequivocally establish its absolute stereochemistry . Crystals suitable for this study were obtained by slow evaporation of a methanol (B129727) solution . The analysis revealed a triclinic space group P1 with specific unit cell parameters (a = 8.921 Å, b = 9.345 Å, c = 12.678 Å, α = 78.5°, β = 85.2°, γ = 89.7°) . The X-ray analysis confirmed the (1S,14R,19R) configuration of this compound . The analysis also showed the quinolizidine nitrogen adopting a chair-like conformation and the indole moiety being nearly orthogonal to the benzannulated ring (dihedral angle: 87.3°) . Hydrogen bonding between N-H and adjacent methoxy (B1213986) groups was observed to stabilize the crystal lattice with intermolecular distances of 2.89 Å .

Crystallographic Data for this compound

| Parameter | Value |

| Space Group | P1 |

| a (Å) | 8.921 |

| b (Å) | 9.345 |

| c (Å) | 12.678 |

| α (°) | 78.5 |

| β (°) | 85.2 |

| γ (°) | 89.7 |

| Absolute Configuration | (1S,14R,19R) |

Note: This table is intended to be interactive in a suitable environment.

UV-Vis Spectroscopic Data for this compound

| Absorption Maxima (λmax, nm) | Indication |

| 228 | Extended π-conjugation across the system. |

| 290 | Extended π-conjugation across the system. |

Note: This table is intended to be interactive in a suitable environment.

Chiroptical Techniques (e.g., Circular Dichroism) for Stereochemical Assignment of this compound

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, have played a role in the stereochemical assignment of this compound. The natural (-)-enantiomer of this compound exhibits a characteristic CD spectrum with negative Cotton effects at 245 nm (Δε = -3.2) and 305 nm (Δε = -1.8). These observed Cotton effects provide valuable information about the molecule's stereochemistry and the electronic transitions occurring within its chromophoric system.

Time-dependent Density Functional Theory (TD-DFT) calculations have been employed to reproduce the experimental CD curve of this compound. These calculations aid in assigning the observed CD bands to specific electronic transitions. The band at 245 nm has been assigned to a π→π* transition within the indole system of this compound. The feature at 305 nm is attributed to an n→π* transition involving the quinolizidine nitrogen. The agreement between the experimental CD spectrum and the calculated spectrum provides supporting evidence for the assigned absolute configuration.

While X-ray crystallography has been reported as unequivocally establishing the absolute stereochemistry of this compound as (1S,14R,19R), chiroptical methods like CD offer a complementary approach, particularly when suitable crystals for X-ray analysis are difficult to obtain. nih.gov Chiral HPLC separation of this compound enantiomers has also been performed, allowing for the study of the chiroptical properties of the individual enantiomers. orcid.orgmdpi.com Polarimetric measurements, another chiroptical technique, have provided a specific rotation of [α]D25 = -47.3° (c = 0.5 in CHCl3) for the natural (-)-enantiomer, which is consistent with the (1S,14R,19R) configuration.

The application of integrated nanomole-scale natural product techniques, including circular dichroism, has been highlighted for structure elucidation, even with very small sample quantities. acs.org This underscores the utility of CD spectroscopy in determining stereochemistry during the isolation and characterization of natural products like this compound.

Biosynthesis of Tangutorine

Proposed Biosynthetic Pathways of Tangutorine in Nitraria tangutorum

The biosynthesis of this compound in Nitraria tangutorum is believed to proceed via pathways that incorporate precursors derived from both tryptophan and lysine (B10760008). acs.orgresearchgate.netacs.orgresearchgate.net Proposed routes suggest a biogenetic relationship with yohimbane alkaloids, alongside an alternative pathway rooted in Nitraria's specific metabolic processes. acs.orgresearchgate.net

Role of Tryptophan in this compound Biosynthesis

Tryptophan serves as a crucial starting material in the biosynthesis of many indole (B1671886) alkaloids, including those potentially related to this compound. nih.govnih.govmetabolomicsworkbench.orguni.lufishersci.at In the context of indole alkaloid biosynthesis, tryptophan is typically decarboxylated to tryptamine (B22526). Tryptamine then participates in a key condensation reaction with a secoiridoid precursor, such as secologanin (B1681713), to form strictosidine (B192452). wikipedia.orgwikipedia.org While this compound's structure is distinct, the indole moiety is likely derived from tryptophan through similar initial steps. Proposed biogenetic pathways for this compound have involved condensation reactions starting from co-isolated tryptophan and corresponding aldehydes, suggesting tryptophan's direct or indirect involvement. colab.ws

Involvement of Lysine-Derived Units in this compound Biomimetic Pathways

An alternative biosynthetic pathway for this compound, particularly relevant to Nitraria metabolism, proposes that the compound biogenetically originates from lysine. acs.orgresearchgate.netresearchgate.net Biomimetic syntheses have successfully constructed the this compound skeleton starting from simple C5 lysine-derived units. acs.orgresearchgate.netacs.org One proposed pathway involves a lysine-derived intermediate, such as tetrahydroanabasine, which could potentially arise from the attack of a piperidine (B6355638) unit on glutaraldehyde (B144438) followed by dehydration. acs.org This highlights the potential incorporation of structural units originating from lysine into the this compound framework.

Pictet-Spengler Reaction as a Key Step in this compound Biogenesis

The Pictet-Spengler reaction is a fundamental transformation in the biosynthesis of numerous alkaloids, including tetrahydro-β-carbolines. researchgate.netmdpi.com This reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by cyclization. In the proposed biosynthesis of this compound, the Pictet-Spengler reaction is considered a key step. nih.govcolab.wsresearchgate.netsci-toys.comnih.govnih.gov For instance, a proposed route involves the condensation of tryptamine with an aldehyde derived from protected glutaraldehyde to form a pentacyclic tetrahydro-β-carboline precursor of this compound. mdpi.com The reaction is known to be influenced by reaction conditions and catalysts, and its enzymatic version is also relevant to biosynthesis. researchgate.netmdpi.com The formation of strictosidine, a precursor to many monoterpene indole alkaloids, is a classic example of an enzymatic Pictet-Spengler reaction between tryptamine and secologanin, catalyzed by strictosidine synthase. wikipedia.orgwikipedia.org While the exact enzymatic steps leading to this compound are still under investigation, the Pictet-Spengler cyclization is likely a critical bond-forming event in its biogenesis.

Enzymatic Mechanisms Involved in this compound Biosynthesis

Specific enzymatic mechanisms involved in this compound biosynthesis are not as extensively characterized as those for well-established indole alkaloids like strictosidine. However, by analogy with related pathways, enzymes such as decarboxylases (acting on tryptophan), amine oxidases, and enzymes catalyzing the Pictet-Spengler cyclization are likely candidates. For instance, strictosidine synthase catalyzes the Pictet-Spengler reaction between tryptamine and secologanin in the biosynthesis of strictosidine. wikipedia.orgwikipedia.org Further enzymatic transformations, including oxidations, reductions, and cyclizations, would be required to convert initial products into the complex pentacyclic structure of this compound. Research into the enzymes specific to Nitraria tangutorum is needed to fully elucidate these mechanisms.

Precursor Incorporation Studies in this compound Biosynthesis

While detailed precursor incorporation studies specifically for this compound in Nitraria tangutorum were not extensively found in the search results, studies on related alkaloids and the proposed pathways provide insight. The successful biomimetic synthesis of this compound from lysine-derived units supports the hypothesis of lysine's involvement as a precursor. acs.orgresearchgate.netacs.org Similarly, the proposed role of tryptophan suggests that labeled tryptophan or tryptamine would be incorporated into the this compound structure if fed to Nitraria tangutorum. Precursor incorporation studies are essential for experimentally verifying proposed biosynthetic routes and identifying intermediates.

Genetic Basis and Regulation of this compound Biosynthetic Genes

The genetic basis and regulation of this compound biosynthesis in Nitraria tangutorum are areas requiring further investigation. Genes encoding enzymes involved in the proposed pathways, such as tryptophan decarboxylase, enzymes for lysine modification, and Pictet-Spengler-type cyclases, would be expected to play key roles. Studies combining metabolomics and transcriptomics in Nitraria species have been conducted to explore differences in chemical composition and corresponding metabolic mechanisms, particularly focusing on pathways like flavonoid and anthocyanin biosynthesis. colab.ws Similar approaches could be applied to identify genes and regulatory elements specific to this compound biosynthesis. Understanding the genetic regulation would provide insights into how the production of this compound is controlled in the plant.

Chemical Synthesis and Modifications of Tangutorine

Total Synthesis Strategies for Tangutorine

The total synthesis of this compound presents considerable challenges due to its intricate pentacyclic structure and multiple stereocenters. Various strategies have been developed to construct this core skeleton. These approaches often involve the formation of the indoloquinolizidine system, a prevalent motif in many alkaloids derived from tryptophan. nih.gov

Retrosynthetic Analysis of this compound

Retrosynthetic analyses of this compound typically involve disconnecting key bonds to reveal simpler, readily available starting materials. One common retrosynthetic approach envisions accessing the indoloquinolizidine core through reactions such as intramolecular aza-[3+3] annulation or Pictet-Spengler cyclization. nih.govresearchgate.net For instance, the indoloquinolizidine CD-ring can be envisioned as arising from an intramolecular aza-[3+3] annulation of a suitable vinylogous amide precursor. nih.gov Another retrosynthetic perspective suggests that the this compound framework could be constructed via a Bischler-Napieralski cyclization followed by reduction to form a bicyclic precursor. ru.nl This precursor could then be derived from a trans-5,6-disubstituted lactam via ring-closing metathesis (RCM). ru.nl

Racemic Total Synthesis Approaches to this compound

Several racemic total syntheses of this compound have been reported. acs.orgjst.go.jp An early racemic synthesis involved a seven-step sequence starting from tryptamine (B22526) and 3,4-dimethoxybenzaldehyde. Key steps in this route included aldehyde protection, a Mannich reaction to form a β-carboline precursor, dithionite (B78146) reduction of an imine bond, and an acid-mediated cyclization to construct the tetracyclic core. Another approach to the racemic this compound skeleton utilized a formal total synthesis strategy beginning with an α,β-unsaturated cyclic dehydroamino ester. ru.nlrsc.orgrsc.org This route involved a Cu(II)-mediated conjugate addition and organozinc/copper coupling to build the indoloquinolizidine substructure, followed by ring-closing metathesis to form the quinolone ring. ru.nlrsc.org A final Bischler-Napieralski cyclization completed the pentacyclic system. ru.nlrsc.orguniversite-paris-saclay.fr The first total synthesis of racemic this compound was achieved in 7 steps, featuring dithionite reduction and acidic cyclization as key reactions. researchgate.netresearchgate.net An intramolecular aza-[3+3] formal cycloaddition strategy and a Heck coupling for constructing a specific carbon-carbon bond have also been employed in a stereoselective total synthesis of (±)-tangutorine. researchgate.net

Table 1: Examples of Racemic this compound Synthesis Approaches

| Approach | Key Reactions | Overall Yield | Number of Steps | Citation |

| Early Synthesis | Mannich reaction, Dithionite reduction, Acidic cyclization | 7% | 7 | |

| Formal Synthesis (Dehydroamino ester) | Cu(II)-mediated conjugate addition, Organozinc/copper coupling, RCM, Bischler-Napieralski | 5.2% | 8 | ru.nlrsc.org |

| First Total Synthesis | Dithionite reduction, Acidic cyclization | Not specified | 7 | researchgate.netresearchgate.net |

| Aza-[3+3] / Heck Coupling | Intramolecular aza-[3+3] cycloaddition, Heck coupling | Not specified | 19 | researchgate.net |

Enantioselective Total Synthesis of this compound

The first enantioselective total synthesis of this compound was a significant achievement, addressing the challenge of controlling the stereochemistry at the three chiral centers. acs.orgacs.orgacs.orgfigshare.comjst.go.jp This synthesis involved a multi-step sequence to construct the desired enantiomerically enriched product. acs.org

Asymmetric Catalysis in this compound Synthesis (e.g., Pd-catalyzed asymmetric allylic amination)

Asymmetric catalysis has played a crucial role in the enantioselective synthesis of this compound. A key step in the first enantioselective total synthesis was a Pd-catalyzed asymmetric allylic amination. acs.orgacs.orgacs.orgfigshare.comnih.gov This reaction utilized a chiral diaminophosphine oxide (DIAPHOX) preligand to control the stereochemistry. acs.orgacs.orgacs.orgfigshare.comjst.go.jp The Pd-DIAPHOX catalyst system was effectively employed to construct one of the chiral centers. acs.orgacs.orgjst.go.jp Another asymmetric synthetic approach to the indolo[2,3-a]quinolizidine framework, explored towards this compound synthesis, involved Horner-Wadsworth-Emmons olefination and reductive amination as key steps. thieme-connect.de

Chiral Auxiliary and Chiral Reagent Approaches to this compound

While asymmetric catalysis has been prominent, chiral auxiliary and chiral reagent approaches have also been explored in the context of this compound synthesis or related frameworks. The use of amino acids as chiral reagents has been shown to lead to excellent enantioselectivity in certain cascade reactions that could potentially be relevant to constructing the this compound core. researchgate.net An asymmetric synthesis utilizing Evans aldol (B89426) reactions was employed to prepare a necessary aldehyde precursor in one approach. thieme-connect.de Chiral auxiliaries are compounds temporarily added to control stereochemistry during synthesis. Although specific details on the extensive use of traditional chiral auxiliaries solely for this compound synthesis were not as prominent in the search results as catalytic methods, the general principle of using chiral entities to induce asymmetry is applicable.

Key Synthetic Intermediates and Reaction Sequences for this compound

The synthesis of this compound involves a series of key intermediates and reaction sequences to build the complex pentacyclic structure. In the racemic synthesis starting from tryptamine and 3,4-dimethoxybenzaldehyde, key intermediates included a dithiane-protected aldehyde and a β-carboline precursor formed via a Mannich reaction. The sequence involved protection, condensation, reduction, and cyclization steps.

In the formal racemic synthesis from an α,β-unsaturated cyclic dehydroamino ester, crucial transformations included Cu(II)-mediated conjugate addition, organozinc/copper coupling, ring-closing metathesis, and Bischler-Napieralski cyclization to form the pentacyclic system. ru.nlrsc.orguniversite-paris-saclay.fr

The first enantioselective synthesis employed a Pd-catalyzed asymmetric allylic amination as a key step, leading to an enantiomerically enriched amine intermediate. acs.orgacs.orgacs.orgfigshare.com Other key steps in this route involved catalytic asymmetric epoxidation and a diastereoselective intramolecular Pictet-Spengler reaction to construct the three chiral centers. acs.orgacs.org A nine-step enantioselective route provided this compound in high diastereomeric and enantiomeric purity, starting from commercially available materials. researchgate.net This route was significantly more concise than a previously reported 26-step alternative. researchgate.netnih.gov

Another asymmetric approach involved Horner-Wadsworth-Emmons olefination and reductive amination. thieme-connect.de The Pictet-Spengler reaction is a frequently used cyclization in the synthesis of the indolo[2,3-a]quinolizine (B11887597) core found in this compound. researchgate.netmdpi.com Microwave-assisted Pictet-Spengler reactions have also been explored to accelerate the cyclization step. researchgate.netmdpi.com

Specific intermediates mentioned include a pentacycle isolated in 56% yield via an intramolecular aza-[3+3] annulation sequence. nih.gov This pentacycle was further transformed into a keto-pentacycle. nih.gov Another route involved the conversion of an α,β-unsaturated ester to an allyl alcohol. nih.gov

Table 2: Examples of Key Reactions and Intermediates in this compound Synthesis

| Reaction Type | Description | Relevant Synthesis Type | Citation |

| Mannich Reaction | Formation of β-carboline precursor from tryptamine and aldehyde. | Racemic | |

| Dithionite Reduction | Selective reduction of imine bond. | Racemic | researchgate.net |

| Acidic Cyclization (e.g., Pictet-Spengler, Bischler-Napieralski) | Formation of the tetracyclic or pentacyclic core. | Racemic, Enantioselective | researchgate.netru.nlrsc.orguniversite-paris-saclay.frmdpi.com |

| Cu(II)-mediated Conjugate Addition | Used in constructing the indoloquinolizidine substructure. | Formal Racemic | ru.nlrsc.org |

| Organozinc/Copper Coupling | Used in constructing the indoloquinolizidine substructure. | Formal Racemic | ru.nlrsc.org |

| Ring-Closing Metathesis (RCM) | Formation of the quinolone substructure. | Formal Racemic | ru.nlrsc.org |

| Pd-catalyzed Asymmetric Allylic Amination | Key step in enantioselective synthesis using chiral ligands. | Enantioselective | acs.orgacs.orgacs.orgfigshare.comnih.gov |

| Catalytic Asymmetric Epoxidation | Used in the enantioselective synthesis to establish a chiral center. | Enantioselective | acs.orgacs.org |

| Intramolecular Aza-[3+3] Annulation | Strategy for constructing the indoloquinolizidine core. | Racemic, Synthetic Approach | nih.govresearchgate.net |

| Heck Coupling | Used for constructing a specific C-C bond. | Stereoselective Racemic | researchgate.net |

| Horner-Wadsworth-Emmons Olefination | Used in an asymmetric synthetic approach. | Asymmetric Approach | thieme-connect.de |

| Reductive Amination | Used in an asymmetric synthetic approach. | Asymmetric Approach | thieme-connect.de |

| Evans Aldol Reaction | Used to prepare an aldehyde precursor in an asymmetric approach. | Asymmetric Approach | thieme-connect.de |

| Microwave-Assisted Cyclization | Acceleration of the cyclization step. | Innovative Methodologies | researchgate.netmdpi.com |

Pictet-Spengler Cyclization in this compound Core Construction

The Pictet-Spengler reaction is a fundamental transformation in the synthesis of tetrahydro-β-carbolines (THBCs), which form a core part of the this compound structure sci-hub.semdpi.com. This reaction typically involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by ring closure sci-hub.se. In the context of this compound synthesis, the Pictet-Spengler cyclization has been employed to construct the tetrahydro-β-carboline ring system. One approach involved the condensation of tryptamine with a monoprotected glutaraldehyde (B144438) derivative, followed by a microwave-assisted Pictet-Spengler reaction to form a pentacyclic THBC precursor mdpi.comresearchgate.net. Another formal synthesis utilized a tandem intermolecular formal aza-[3 + 3] cycloaddition/Pictet-Spengler cyclization to rapidly assemble the pentacyclic benz[f]indolo[2,3-a]quinolizidine core capes.gov.br.

Aldol Reactions (e.g., Evans Aldol) in this compound Synthesis

Aldol reactions, including the stereoselective Evans aldol reaction, have played a role in the synthesis of this compound or key intermediates thieme-connect.decolab.ws. The Evans aldol reaction is known for its ability to create carbon-carbon bonds with high stereoselectivity by using chiral auxiliaries chem-station.comtcichemicals.com. In one synthetic strategy towards this compound, the Evans aldol reaction was utilized for the preparation of a desired aldehyde intermediate thieme-connect.decolab.ws. This highlights the utility of controlled stereochemistry in constructing the complex architecture of this compound.

Conjugate Additions and Coupling Reactions (e.g., Cu(II)-mediated) in this compound Synthesis

Conjugate additions and coupling reactions are essential tools for forming carbon-carbon bonds and assembling complex molecular structures. In the synthesis of this compound, these reactions have been strategically employed researchgate.netru.nl. A formal total synthesis of (±)-tangutorine involved a Cu(II)-mediated conjugate addition and organozinc/copper coupling as key steps in constructing the trans-substituted 2,3-indoloquinolizidine substructure researchgate.netru.nlnih.gov. These metal-catalyzed reactions are crucial for the controlled formation of specific bonds and the introduction of necessary complexity in the synthetic route researchgate.net.

Reductive Amination and Vilsmeier-Haack Reactions in this compound Synthesis

Reductive amination and Vilsmeier-Haack reactions are valuable transformations in organic synthesis, particularly for the introduction of nitrogen atoms and formylation, respectively researchgate.netwikipedia.org. Reductive amination has been employed in asymmetric synthetic approaches to the indolo[2,3-a]quinolizidine framework, a core structure found in this compound thieme-connect.deresearchgate.net. The Vilsmeier-Haack reaction, which involves the reaction of a substituted formamide (B127407) with phosphorus oxychloride and an electron-rich arene to produce an aryl aldehyde or ketone, has also been utilized in this compound synthesis wikipedia.orgresearchgate.net. One five-step process for transforming an intermediate into this compound involved a Vilsmeier-Haack reaction followed by two reduction steps researchgate.netresearchgate.net. These reactions contribute to building the nitrogen-containing rings and introducing functional groups necessary for the this compound skeleton.

Semi-Synthesis Approaches for this compound Analogues

Semi-synthesis involves the synthesis of compounds starting from naturally occurring precursors or intermediates unl.pt. While the provided search results primarily focus on total synthesis, the concept of semi-synthesis is relevant for accessing this compound analogues. This approach can be particularly useful when a natural product with a similar core structure is readily available, allowing for chemical modifications to yield target analogues unl.pt. Although specific details on the semi-synthesis of this compound analogues were not extensively detailed in the immediate search results, semi-synthetic routes are a common strategy in natural product chemistry for generating structural variations for further study unl.pt.

Derivatization and Chemical Modification of this compound for Structure-Activity Relationship Studies

Derivatization and chemical modification of natural products are crucial for understanding how changes in chemical structure affect biological activity, a field known as Structure-Activity Relationship (SAR) studies researchgate.netnih.govrsc.org. While the provided search results mention SAR studies in the context of other compound classes nih.govrsc.orgresearchgate.net, and the importance of derivatization for biological studies researchgate.net, specific detailed examples of this compound derivatization for SAR studies were not prominently featured. However, given the interest in this compound's biological properties , it is a logical step in research to chemically modify the compound to create analogues with altered functional groups or structural features. These modifications can help identify the key parts of the molecule responsible for its activity and potentially lead to the development of more potent or selective derivatives researchgate.netnih.govrsc.org. Common strategies for derivatization include modifications of hydroxyl groups, introduction of substituents on aromatic rings, or alterations to the nitrogen-containing functionalities.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not explicitly found in search results, but is the subject. |

| Tryptamine | 6186 |

| Glutaraldehyde | 3481 |

| Phosphorus oxychloride | 24381 |

| Triptolide | 6917213 |

| Indole (B1671886) | 798 |

| Reserpine | 5770 |

| Ajmalicine | 10249 |

| Vanillin | 1183 |

| Norharman | 4538 |

| Lysine (B10760008) | 5962 |

| Proline | 145742 |

| Ornithine | 6013 |

| Arginine | 6322 |

| Putrescine | 1045 |

| Spermidine | 1103 |

| Spermine | 1104 |

| Serratinine | 6441098 |

| Indole-3-carbaldehyde | 10753 |

| Dichlorocarbene | 145091 |

| Methanol (B129727) | 887 |

| Ethyl acetate (B1210297) | 10535 |

| Hexane | 8058 |

| Tetrahydrofuran | 8028 |

| Dichloromethane | 6344 |

| Triethylamine | 7978 |

| Sodium borohydride | 24879 |

| Trifluoroacetic acid | 6377 |

| Palladium | 23911 |

| Copper | 23978 |

| Boron trifluoride | 6356 |

| Triphosgene | 161092 |

| Hydrogen bromide | 260 |

| Potassium tert-butoxide | 14075 |

| Sodium naphthalenide | 100041 |

| Acetic acid | 176 |

| Ammonium acetate | 5174 |

| Pyridine | 1049 |

| Acetic anhydride | 8074 |

| Dicyclohexylcarbodiimide | 79059 |

| tert-Butanol | 6386 |

| Hexamethylphosphoramide | 7895 |

| Acetyl chloride | 6584 |

| Potassium hydride | 24774 |

| Lithium aluminum hydride | 24135 |

| Trimethylsilyl chloride | 7951 |

| N-phenylbis(trifluoromethanesulfonimide) | 5468033 |

| Potassium hexamethyldisilazide | 166826 |

| Tetrakis(triphenylphosphine)palladium(0) | 18412 |

| p-Nitrophenyl esters | (General class, specific CID depends on R group) |

| Menthol | 15617 |

| Indolin-2-imines | (General class, specific CID depends on substituents) |

| Azlactones | (General class, specific CID depends on substituents) |

| Indolyl dihydropyridines | (General class, specific CID depends on substituents) |

| Phosphoric acid | 1061 |

| Sulfonyl chloride | (General class, specific CID depends on R group) |

| Aryl sulfonyl chloride | (General class, specific CID depends on aryl group) |

| Organomagnesium reagent | (General class, specific CID depends on structure) |

| Methylbenzothiazole | 9289 |

| Methylbenzoxazole | 135853 |

| 1,2-Dimethylindole | 135850 |

| Dichlorocarbene | 145091 |

| Hydrogen peroxide | 784 |

| Iodine | 959 |

| Boron enolates | (General class, specific CID depends on structure) |

| Organozinc reagent | (General class, specific CID depends on structure) |

Data Table: Key Reactions in this compound Synthesis

| Reaction Type | Role in this compound Synthesis | Examples/Reagents Mentioned in Search Results |

| Pictet-Spengler Cyclization | Construction of the tetrahydro-β-carboline core. | Condensation of tryptamine with aldehydes (e.g., monoprotected glutaraldehyde), microwave assistance, tandem cyclization approaches. sci-hub.semdpi.comresearchgate.netcapes.gov.br |

| Aldol Reaction | Formation of carbon-carbon bonds, potentially with stereocontrol. | Evans aldol reaction used for preparing aldehyde intermediates. thieme-connect.decolab.ws |

| Conjugate Addition | Formation of carbon-carbon bonds, constructing substructures. | Cu(II)-mediated conjugate addition. researchgate.netru.nlnih.gov |

| Coupling Reaction | Formation of carbon-carbon bonds, assembling the framework. | Organozinc/copper coupling, Heck coupling, Pd-catalyzed asymmetric allylic amination. researchgate.netresearchgate.netru.nlnih.govresearcher.lifeacs.org |

| Reductive Amination | Introduction of nitrogen atoms and formation of amine functionalities. | Used in asymmetric synthetic approaches. thieme-connect.deresearchgate.net |

| Vilsmeier-Haack Reaction | Formylation of electron-rich aromatic rings. | Used in a multi-step sequence in this compound synthesis. researchgate.netresearchgate.net |

| Bischler-Napieralski Cyclization | Formation of the pentacyclic system. | Used in a formal synthesis approach. researchgate.netru.nlnih.gov |

| Ring-Closing Metathesis | Formation of cyclic structures. | Used in conjunction with conjugate addition and coupling reactions. researchgate.netru.nlnih.gov |

| Asymmetric Allylic Amination | Introduction of chirality. | Pd-catalyzed asymmetric allylic amination using chiral ligands. researchgate.netresearcher.lifeacs.org |

| Michael Addition | Formation of carbon-carbon bonds. | Cascade Pictet-Spengler and Michael addition reaction. sci-hub.se |

| Horner–Wadsworth–Emmons Olefination | Formation of carbon-carbon double bonds. | Used in an asymmetric synthetic approach. thieme-connect.deresearchgate.net |

Detailed Research Findings (Examples from Search Results within Scope)

The first enantioselective total synthesis of this compound was reported, featuring a Pd-catalyzed asymmetric allylic amination using a chiral diaminophosphine oxide (DIAPHOX) preligand as a key step researchgate.netresearcher.lifeacs.org.

A microwave-assisted total synthesis of this compound utilized a diastereoselective aldol condensation and a microwave-assisted Pictet-Spengler reaction researchgate.net.

An asymmetric synthetic approach to the indolo[2,3-a]quinolizidine framework explored the use of the Evans aldol reaction for the preparation of a desired aldehyde thieme-connect.decolab.ws.

A biomimetic synthesis of this compound was achieved in three steps starting from simple C5 lysine-derived units, following new biogenetic proposals researchgate.netacs.orgwiley-vch.de.

Biological Activities and Mechanistic Studies of Tangutorine

Investigation of Tangutorine's Cellular Effects in Preclinical Models

Preclinical studies have explored the impact of this compound on various cellular functions, providing insights into its potential mechanisms of action.

This compound's Modulatory Effects on Cell Proliferation and Apoptosis in In Vitro Systems

In vitro studies have demonstrated that this compound can modulate cell proliferation in a dose-dependent manner. For instance, treatment with low doses of this compound slightly stimulated the proliferation of human colon cancer HT29 cells. capes.gov.brnih.govpsu.eduresearchgate.net However, at concentrations exceeding 6.25 µg/ml, a dose-dependent decrease in cell numbers, cellular MTT reduction, and cell proliferation by 3H-thymidine incorporation was observed, with an IC50 of 15 µg/ml (equivalent to 48 µM). capes.gov.brnih.govpsu.edu

Interestingly, morphological studies using fluorescence and electron microscopy did not reveal typical features of apoptosis in these cells. capes.gov.brnih.gov Instead, the observations included large vacuoles, swollen mitochondria, and dense cytoskeletal filaments bunching in the cytoplasm. capes.gov.brnih.gov This suggests that while this compound inhibits proliferation, the primary mode of cell death or growth inhibition in this specific context may not be classical apoptosis.

This compound's Role in Cellular Stress Responses (e.g., oxidative stress induction)

This compound has been implicated in the induction of oxidative stress in cancer cells. nih.gov Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can play a significant role in cellular signaling and can lead to cell apoptosis when in excess. nih.govkosfaj.org Studies have shown that an unbalanced iron homeostasis, potentially linked to abnormal expression of transferrin receptors, is associated with oxidative stress and programmed cell death in HT29 cells treated with this compound. nih.gov This suggests that this compound's effects might, in part, be mediated through the induction of oxidative stress. nih.gov

This compound's Impact on Cell Cycle Regulation (e.g., p21 induction, topoisomerase II inhibition)

A significant mechanism by which this compound exerts its effects on cell proliferation involves the modulation of cell cycle regulation. Immunoblotting analysis has revealed a dramatic induction of the cyclin kinase inhibitor p21 in human colon cancer HT-29 cells treated with this compound. capes.gov.brnih.gov Concurrently, an inhibition of topoisomerase II expression was observed at a concentration of 25 µg/ml this compound. capes.gov.brnih.gov

The induction of p21 and inhibition of topoisomerase II expression impede cell progression from the S to the G2/M phase of the cell cycle. capes.gov.brnih.gov At concentrations of 50 µg/ml or higher, cells accumulated at the G1 phase. capes.gov.brnih.gov This suggests that this compound can induce a p21-mediated suppression of cyclins and their associated kinases, including topoisomerase II, thereby inhibiting normal DNA replication and mitosis. capes.gov.brnih.gov Topoisomerase II is an essential enzyme for cell proliferation, particularly abundant in rapidly dividing cells at the G2/M phase, making it a target for cancer chemotherapy. ejmr.org Inhibitors of topoisomerase II can lead to cell cycle arrest and apoptosis. ejmr.org

Some cells treated with this compound were observed to escape prolonged growth arrest without cell division, resulting in binucleated and polyploid G1 cells. capes.gov.brnih.gov

Here is a summary of this compound's effects on cell cycle regulators in HT-29 cells:

| Regulator | Effect of this compound (at 25 µg/ml) | Impact on Cell Cycle | Source |

| p21 | Dramatic Induction | Impedes S to G2/M progression | capes.gov.brnih.gov |

| Topoisomerase II | Inhibition of Expression | Impedes S to G2/M progression | capes.gov.brnih.gov |

| Cyclins/CDKs | Suppression (mediated by p21) | Inhibits DNA replication and mitosis | capes.gov.brnih.gov |

Immunomodulatory Activities of this compound in Cellular Systems

The immunomodulatory activities of this compound in cellular systems have also been explored.

This compound's Modulation of Immune Cell Function

Research into the immunomodulatory effects of this compound is an area of ongoing investigation. While direct, detailed studies solely focused on this compound's specific modulation of immune cell function are limited in the provided information, the broader context of natural products, including alkaloids and compounds with the indoloquinolizidine core structure found in this compound, suggests potential interactions with the immune system.

Some studies on related octahydroindolo[2,3-a]quinolizine systems, which share a structural motif with this compound, have indicated that certain compounds within this class did not alter the immunological activation or reprogramming of T and B cells in specific in vitro screenings. sermacs2024.org This finding, while not directly on this compound, highlights the importance of specific structural features within this alkaloid class in determining their effects on immune cells and suggests that not all compounds with this core structure necessarily exert immunomodulatory effects. The Nitraria genus, from which this compound is isolated, has been noted to contain alkaloid components that have exhibited various biological activities, including those that could potentially interact with the immune system. dntb.gov.ua

Further dedicated research is required to fully elucidate this compound's specific mechanisms and effects on different immune cell populations and functions.

Neurobiological Activities of this compound in Preclinical Models

The -carboline structure present in this compound is a key feature associated with neurobiological activities in other compounds.

This compound's Interaction with Neurotransmitter Systems in In Vitro or Animal Models

Beta-carboline compounds, as a class, are known to be able to stimulate the central nervous system. plantaedb.com This stimulation can occur through mechanisms such as inhibiting the metabolism of amine neurotransmitters or by directly interacting with specific receptors. plantaedb.com Some beta-carbolines have also been associated with the onset of Parkinson's disease. plantaedb.com

Given that this compound possesses a -carboline skeleton, it is plausible that it may interact with neurotransmitter systems. However, specific in vitro or animal model data detailing this compound's direct interaction with particular neurotransmitters or receptors were not available in the provided search results. Research on other beta-carboline alkaloids, such as harmine, has demonstrated their ability to interact with various biological targets, which underscores the potential for this compound to also exert effects through similar mechanisms. plantaedb.com

This compound's Neuroprotective Mechanisms in Preclinical Models

While the Nitraria tangutorum plant has been studied for various effects, including potential neuroprotective activities associated with components like anthocyanins, specific research detailing this compound's neuroprotective mechanisms in preclinical models was not found in the provided information. Neuroprotective effects have been observed for other types of natural products, such as certain meroterpenoids. However, extrapolating these findings directly to this compound requires specific experimental evidence.

Detailed studies are needed to investigate if this compound exhibits neuroprotective properties and, if so, to identify the underlying mechanisms in relevant preclinical models.

Antimicrobial and Antiviral Activities of this compound

The Nitraria genus, the source of this compound, is reported to contain components with antimicrobial activities. dntb.gov.ua this compound, as an alkaloid from this genus, has been mentioned in the context of antimicrobial effects, similar to other indole (B1671886) alkaloids.

Mechanisms of this compound's Antibacterial Action

This compound's Antifungal Effects

Similar to antibacterial activity, the Nitraria genus is also reported to possess antifungal properties. While this compound's potential contribution to these effects is implied by its origin, specific studies detailing this compound's antifungal effects and mechanisms were not found in the provided information. Research on other natural compounds has identified various antifungal mechanisms, such as the disruption of fungal cell walls or membranes, or the inhibition of key metabolic pathways. For example, some meroterpenoids have demonstrated significant antifungal effects against Candida species. However, the specific mechanisms by which this compound might exert antifungal effects require dedicated investigation.

This compound's Antiviral Mechanisms in Cellular Assays

While extensive research on the specific antiviral mechanisms of this compound in cellular assays is limited in the provided search results, the broader class of β-carboline alkaloids, to which this compound belongs, is known to possess antiviral properties crimsonpublishers.com. Studies on other compounds, such as 1,4-substituted terphenyl compounds mimicking the HIV-1 Rev protein, have demonstrated antiviral activity in cellular assays by blocking viral replication through mechanisms involving the inhibition of viral LTR promoter-dependent transcription and Rev function nih.gov. Although this research pertains to different compound classes, it illustrates the types of cellular assays and mechanistic investigations conducted in antiviral studies. Further research specifically on this compound is needed to elucidate its precise antiviral mechanisms at the cellular level.

Enzyme Inhibition and Receptor Binding Studies of this compound

Studies have explored this compound's interactions with enzymes and receptors, providing insights into its potential mechanisms of action.

This compound's Modulatory Effects on Specific Enzyme Activities

Research has indicated that this compound can inhibit the expression of topoisomerase II in human colon cancer HT-29 cells at a concentration of 25 µg/ml capes.gov.br. This inhibition is associated with impeding cell progression from the S to G2/M phase of the cell cycle capes.gov.br. Topoisomerase II is a crucial enzyme involved in DNA replication and mitosis capes.gov.br. The inhibition of this enzyme by this compound suggests a mechanism by which it exerts its biological effects, particularly in the context of cell proliferation capes.gov.br.

Other studies on different β-carboline derivatives have also highlighted enzyme inhibition as a key mechanism. For instance, some β-carboline congeners have been identified as DNA-interacting topoisomerase II inhibitors crimsonpublishers.com. Additionally, certain β-carboline derivatives have shown inhibitory activity against enzymes such as CDK's, topoisomerase I & II, MK-2, PLKs, and DYRK1A crimsonpublishers.com. While these findings relate to other β-carbolines, they support the plausibility of this compound acting through enzyme modulation.

Structure Activity Relationship Sar Studies of Tangutorine and Its Analogues

Identification of Key Pharmacophores in Tangutorine

While specific pharmacophore models for this compound itself are not extensively detailed in the provided search results, the core beta-carboline scaffold, which is a central part of the this compound structure, is recognized as a privileged structure in medicinal chemistry, often exhibiting diverse biological activities. dntb.gov.ua Pharmacophore modeling, in general, plays a crucial role in identifying the essential chemical features and their spatial arrangement required for a molecule to interact with a biological target. These features can include hydrogen bond acceptors and donors, aromatic rings, hydrophobic groups, and ionizable centers. Studies on related beta-carboline alkaloids highlight the importance of specific positions on the core structure for activity, indirectly pointing towards potential pharmacophoric regions within the this compound scaffold. dntb.gov.ua

Impact of Structural Modifications on this compound's Biological Efficacy

Research into beta-carboline alkaloids, including comparative studies with other indole (B1671886) alkaloids, underscores that variations in substitution patterns can lead to significant differences in biological activity. plantaedb.com SAR analysis of various beta-carboline derivatives demonstrates how structural modifications impact their efficacy against different biological targets. For instance, studies on beta-carboline analogues have revealed the following:

Substitutions on the phenyl ring at the C-1 position can significantly influence cytotoxicity. Electron-deficient substituents have been shown to enhance this activity compared to electron-rich groups. dntb.gov.ua

The position of substituents on the indole ring also plays a critical role. Electron-deficient substituents at the C-5 position on the indole ring can enhance activity. dntb.gov.ua

Modifications at the N9 position of the beta-carboline moiety have been explored, with studies indicating that substitution with groups like naphthalene (B1677914) or indole rings can increase cytotoxic potential. dntb.gov.ua The order of reactivity towards cytotoxicity for different N9 substituents has been reported as naphthalene > indole > 6-membered heterocyclic > 5-membered heterocyclic rings. dntb.gov.ua

Specific modifications, such as C1 methylation and C7 methoxylation on certain N9-heterobivalent beta-carbolines, have been found to be favorable for enhancing activity against specific cancer cell lines.

These findings from studies on beta-carboline analogues provide valuable insights into the types of structural modifications that are likely to impact the biological efficacy of this compound, given its foundational beta-carboline structure.

Computational Chemistry Approaches in this compound SAR Analysis

Computational chemistry techniques are increasingly valuable tools in SAR analysis and drug discovery, complementing experimental studies. In the context of this compound and its analogues, several computational approaches are applicable:

Molecular Docking: This technique is used to predict the binding affinity and orientation of a ligand (such as this compound or its analogues) to a biological target (e.g., a protein). plantaedb.com Molecular docking studies have been employed in the design and analysis of beta-carboline derivatives, including tetrahydro-beta-carboline imidazolium (B1220033) salts, to predict ligand-receptor interactions and identify potential targets. dntb.gov.ua

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-target complex over time, offering a more detailed understanding of binding stability and conformational changes. plantaedb.com Molecular dynamics simulations have been used in studies involving beta-carboline-related compounds to assess the stability of the ligand-receptor complex.

ADMET Analyses (Absorption, Distribution, Metabolism, Excretion, and Toxicity): In silico ADMET prediction is crucial for evaluating the pharmacokinetic and toxicity profiles of potential drug candidates early in the discovery process. While not strictly part of SAR in terms of target interaction, ADMET-SAR predictions are often integrated into computational studies to filter compounds based on their likely behavior in a biological system. This allows for the prioritization of analogues with more favorable profiles for synthesis and biological testing.

These computational methods, including molecular docking, molecular dynamics simulations, and ADMET analyses, provide powerful tools for understanding the SAR of this compound and its analogues by predicting binding modes, evaluating interaction strengths, and assessing pharmacokinetic properties, thereby guiding the rational design of novel compounds. plantaedb.comdntb.gov.ua

Analytical Methodologies for Tangutorine Research

Chromatographic Techniques for Tangutorine Analysis

Chromatography is a fundamental tool in the analysis of complex mixtures like plant extracts. For this compound and related alkaloids, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound and other alkaloids in Nitraria species. This technique offers high resolution and sensitivity, making it ideal for determining the concentration of specific compounds in complex matrices.

Recent studies on the chemical constituents of Nitraria species, such as Nitraria tangutorum and Nitraria roborowskii, have successfully utilized Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) for the identification of various beta-carboline alkaloids. While these studies focus primarily on qualitative identification, the chromatographic conditions employed provide a strong foundation for developing quantitative HPLC methods.

For the separation of beta-carboline alkaloids, reversed-phase columns, such as C18, are commonly employed. The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like formic acid or ammonium acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the various alkaloids present in the extract.

Table 1: Illustrative HPLC Parameters for Beta-Carboline Alkaloid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) |

| Injection Volume | 1-5 µL |

Detection is commonly performed using a Diode Array Detector (DAD), which can monitor multiple wavelengths simultaneously, or more selectively and sensitively with a Mass Spectrometry (MS) detector. For quantification, a calibration curve is constructed using a certified reference standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling

The successful application of GC-MS for the analysis of other alkaloid groups, such as those from tobacco and the Annonaceae family, suggests its potential for this compound profiling. In GC-MS, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

For the analysis of alkaloids, which can be non-volatile, a derivatization step is often necessary to increase their volatility. This typically involves reacting the alkaloids with a silylating agent. The choice of the GC column is also critical, with fused-silica capillary columns coated with a non-polar or medium-polarity stationary phase being common choices.

Thin-Layer Chromatography (TLC) in this compound Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is well-suited for the preliminary screening of plant extracts for the presence of this compound and other alkaloids. It is particularly useful for quickly comparing the chemical profiles of different samples.

For the separation of beta-carboline alkaloids, silica (B1680970) gel plates are typically used as the stationary phase. A variety of solvent systems can be employed as the mobile phase, with the choice depending on the polarity of the specific alkaloids being targeted. A common solvent system for the separation of beta-carboline alkaloids is a mixture of chloroform and methanol.

After the separation, the spots on the TLC plate can be visualized under UV light (typically at 254 nm or 366 nm), where many alkaloids exhibit fluorescence. Additionally, specific spray reagents, such as Dragendorff's reagent, can be used to produce colored spots, indicating the presence of alkaloids. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to the Rf value of a known standard.

Spectroscopic Methods for this compound Detection and Quantitation

Spectroscopic methods are indispensable for the detection and quantification of this compound, providing information based on the interaction of the molecule with electromagnetic radiation.

UV-Vis Spectroscopy for this compound Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique for determining the concentration of a substance in a solution. Organic molecules with chromophores, such as the conjugated system present in the beta-carboline structure of this compound, absorb light in the UV-Vis region.

According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound, a UV-Vis spectrum of a solution of the pure compound is first recorded to identify the wavelength of maximum absorbance (λmax). Subsequently, the absorbance of an unknown sample solution is measured at this λmax, and the concentration can be calculated using a calibration curve prepared from standard solutions of known concentrations.

Fluorescence Spectroscopy in this compound Detection

Fluorescence spectroscopy is a highly sensitive technique that can be used for the detection of fluorescent compounds like this compound. Many beta-carboline alkaloids are known to be naturally fluorescent. This property arises from their ability to absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission).

The fluorescence intensity is directly proportional to the concentration of the fluorophore at low concentrations, making this a valuable quantitative tool. The technique is highly selective as not all molecules fluoresce, and the excitation and emission wavelengths are characteristic of a particular compound. The fluorescence of beta-carboline alkaloids can be influenced by the solvent and pH of the medium. Studies on the fluorescence quenching of beta-carboline alkaloids in different micellar media have been conducted to understand their behavior and to optimize analytical techniques. This high sensitivity makes fluorescence spectroscopy particularly useful for detecting trace amounts of this compound in biological and environmental samples.

Hyphenated Techniques in this compound Research

Hyphenated analytical techniques, which combine two or more methods to enhance the resolution, sensitivity, and specificity of analysis, are indispensable in the study of complex natural products like this compound. In the context of this compound research, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR)-based metabolomics represent powerful approaches for its trace analysis and broader biochemical investigation.

LC-MS/MS for Trace Analysis of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the detection and quantification of trace amounts of specific compounds within complex mixtures. While specific LC-MS/MS studies focusing solely on this compound are not widely documented, the methodology for the analysis of alkaloids from its natural source, Nitraria tangutorum, provides a clear framework for its trace analysis researchgate.netnih.gov. The separation of this compound's enantiomers, which is crucial due to potential differences in biological activity, is noted to require High-Performance Liquid Chromatography (HPLC) techniques, a component of LC-MS/MS systems nih.gov.

The general approach involves the chromatographic separation of the analyte of interest from a complex extract, followed by its ionization and mass analysis. The tandem mass spectrometry component (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, which provides a high degree of confidence in the identification and quantification of the target molecule.

Below is a table summarizing typical parameters for the LC-MS/MS analysis of alkaloids from Nitraria tangutorum, which would be applicable for the trace analysis of this compound.

| Parameter | Typical Value/Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with acetonitrile and water (containing formic acid) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 2 - 10 µL |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted analysis |

| Capillary Voltage | 3.0 - 4.5 kV |

| Desolvation Temperature | 300 - 500 °C |

| Collision Gas | Argon |

This table is a representation of typical parameters and may vary based on the specific instrumentation and analytical goals.

NMR-Based Metabolomics Approaches for this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information about molecules. In the context of this compound research, NMR-based metabolomics can be employed to obtain a comprehensive profile of the metabolites present in Nitraria tangutorum and to understand how the biosynthesis of this compound and related alkaloids is influenced by various factors. While specific NMR-based metabolomics studies on this compound have not been detailed in the available research, the application of this technique to the study of complex alkaloids is well-established nih.gov.

NMR-based metabolomics involves the acquisition of NMR spectra from extracts of the source organism, followed by the use of multivariate statistical analysis to identify and compare the metabolic fingerprints of different samples. This approach can be instrumental in identifying novel alkaloids, understanding biosynthetic pathways, and assessing the quality and consistency of natural product extracts.

The following table outlines the general workflow and key parameters in an NMR-based metabolomics study of alkaloid-containing plant extracts.

| Step | Description | Key Parameters/Techniques |

| Sample Preparation | Extraction of metabolites from Nitraria tangutorum plant material. | Methanol-water or chloroform-methanol extraction. |

| NMR Data Acquisition | Recording of high-resolution NMR spectra of the extracts. | 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC). |

| Data Preprocessing | Conversion of raw NMR data into a format suitable for statistical analysis. | Phasing, baseline correction, peak alignment, normalization. |

| Multivariate Analysis | Statistical analysis to identify patterns and differentiating metabolites. | Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA). |

| Metabolite Identification | Structural elucidation of key metabolites, including this compound and its precursors. | Comparison with NMR databases, 2D NMR analysis. |

This table represents a generalized workflow for NMR-based metabolomics in natural product research.

Future Directions in Tangutorine Research

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Tangutorine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : this compound synthesis typically involves alkaloid isolation from natural sources or semi-synthetic routes. Optimization may include adjusting solvent polarity, temperature, and catalytic systems. For natural extraction, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is common. Yield improvement strategies should be guided by Design of Experiments (DoE) principles to evaluate variable interactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. Chiral HPLC or circular dichroism can resolve stereochemistry. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How can researchers design initial biological activity studies for this compound using a PICOT framework?

- Methodological Answer : Apply the PICOT framework:

- P opulation: Specific cell lines (e.g., cancer cells).

- I ntervention: this compound dosage ranges.

- C omparison: Positive controls (e.g., standard chemotherapeutics).

- O utcome: IC₅₀ values or apoptosis rates.

- T ime: Exposure duration (e.g., 24–72 hours).

This ensures measurable and hypothesis-driven assays .

Advanced Research Questions

Q. What experimental design challenges arise when investigating this compound’s mechanism of action, and how can the FINER criteria address them?

- Methodological Answer : Challenges include isolating target pathways in complex biological systems. Use the FINER framework:

- F easible: Prioritize in vitro models (e.g., CRISPR-edited cell lines) to reduce complexity.

- I nteresting: Focus on understudied pathways (e.g., epigenetic modulation).

- N ovel: Combine multi-omics (proteomics/metabolomics) for mechanistic insights.

- E thical: Adhere to institutional biosafety guidelines.

- R elevant: Align with gaps in oncology or neuropharmacology .

Q. How should researchers resolve contradictions in this compound’s reported bioactivity data across different studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., purity, solvent used). Replicate key experiments under standardized conditions. Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability. Transparently report negative results to mitigate publication bias .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets, and how can reproducibility be ensured?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and conformational stability. Validate in silico findings with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Share simulation parameters and force fields in supplementary materials for reproducibility .

Q. How can this compound’s stability under varying pH and temperature conditions be systematically evaluated for pharmacokinetic studies?

- Methodological Answer : Use accelerated stability testing (ICH guidelines):

- pH stability: Incubate in buffers (pH 1–9) and analyze degradation via LC-MS.

- Thermal stability: Store at 25°C, 40°C, and 60°C, monitoring half-life.

- Light sensitivity: Expose to UV-Vis light and quantify photodegradants .

Q. What methodological considerations are critical when studying this compound’s synergistic effects with other compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.